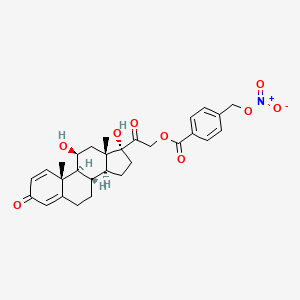

NO-prednisolone

Description

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHYBJOMJPGNMM-KGWLDMEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=CC35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327610-87-7 | |

| Record name | NO-Prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327610877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NO-PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZB76EP46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Pronged Anti-Inflammatory Mechanism of NO-Prednisolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NO-Prednisolone, a nitric oxide (NO)-donating derivative of the glucocorticoid prednisolone, represents a significant advancement in anti-inflammatory therapy. This technical guide delineates the core mechanism of action of this compound, highlighting its dual-pronged approach that combines the classical genomic and non-genomic actions of the glucocorticoid moiety with the potent, localized anti-inflammatory effects of nitric oxide. This synergy results in enhanced therapeutic efficacy and a potentially improved safety profile compared to traditional prednisolone. This document provides an in-depth analysis of the signaling pathways modulated by this compound, presents quantitative data on its enhanced potency, and offers detailed experimental protocols for key assays utilized in its characterization.

Introduction: The Rationale for this compound

Glucocorticoids, such as prednisolone, are mainstays in the treatment of a wide array of inflammatory and autoimmune diseases.[1][2] Their therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[1][3] However, their long-term use is often limited by a significant burden of side effects.

This compound, also known as NCX-1015, was developed to augment the anti-inflammatory properties of prednisolone while potentially mitigating its adverse effects. The addition of a nitric oxide-releasing moiety introduces a complementary and potent anti-inflammatory mechanism. Nitric oxide is a critical signaling molecule with diverse physiological roles, including the modulation of inflammatory responses.

Core Mechanism of Action: A Synergistic Approach

The enhanced anti-inflammatory activity of this compound stems from the combined actions of its two bioactive components: the prednisolone backbone and the released nitric oxide.

The Glucocorticoid Moiety: Genomic and Non-Genomic Pathways

The prednisolone component of this compound functions through the well-established glucocorticoid receptor pathways:

-

Genomic Mechanism (Transrepression and Transactivation): Upon binding to the cytosolic GR, the complex translocates to the nucleus. Here, it can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins (transactivation). More critically for its anti-inflammatory effects, the GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and Activator Protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules (transrepression).

-

Non-Genomic Mechanism: Prednisolone can also exert rapid, non-genomic effects by interacting with membrane-bound receptors and influencing intracellular signaling cascades.

The Nitric Oxide Moiety: Potentiation of Anti-Inflammatory Effects

The nitric oxide released from this compound significantly contributes to its enhanced therapeutic profile through several mechanisms, primarily centered on the inhibition of the NF-κB signaling pathway.

-

Inhibition of NF-κB Activation: Nitric oxide can inhibit NF-κB activation through multiple pathways. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Additionally, NO can directly modify the p50 subunit of NF-κB through S-nitrosylation, which inhibits its ability to bind to DNA. This multi-level inhibition of NF-κB leads to a more profound suppression of pro-inflammatory gene expression.

-

Modulation of Cyclooxygenase (COX) Pathways: While direct, potent inhibition of COX enzymes by this compound has not been extensively documented, the downregulation of COX-2 expression is an established consequence of both glucocorticoid action and NF-κB inhibition. Prednisone has been shown to inhibit IL-1β-induced COX-2 expression and activity. The enhanced NF-κB inhibition by the NO moiety would further suppress COX-2 expression.

-

Induction of Apoptosis in Inflammatory Cells: Both glucocorticoids and nitric oxide can induce apoptosis, or programmed cell death, in various cell types. Prednisolone is known to induce apoptosis in lymphocytes, a key component of the adaptive immune response. Conversely, glucocorticoids can delay apoptosis in neutrophils, which may prolong their presence at inflammatory sites. The net effect of this compound on apoptosis in different inflammatory cell populations is an area of ongoing research.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Signaling pathway of this compound.

Caption: Workflow for NF-κB luciferase assay.

Caption: Workflow for Annexin V/PI apoptosis assay.

Quantitative Data Summary

The following tables summarize the quantitative data demonstrating the enhanced potency of this compound (NCX-1015) compared to prednisolone.

Table 1: In Vivo Efficacy of this compound (NCX-1015) vs. Prednisolone in Zymosan-Induced Peritonitis in Mice

| Parameter | This compound (NCX-1015) ED₅₀ (μmol/kg) | Prednisolone ED₅₀ (μmol/kg) |

| Neutrophil Extravasation | 5.5 | 25.8 |

| Nitrite Accumulation | 1.38 | 22.2 |

| Chemokine (KC) Release | 5.5 | 27.7 |

Table 2: In Vitro and In Vivo Effects on Cytokine Production

| Cytokine | Effect of this compound (NCX-1015) | Effect of Prednisolone |

| IFN-γ | 10- to 20-fold more potent inhibition than prednisolone in lamina propria mononuclear cells. | Inhibition at high doses. |

| IL-10 | Potent stimulation of production in vivo. | No significant effect or biphasic effect (stimulation at low doses, inhibition at high doses). |

| TNF-α | Significant reduction in colonic protein and mRNA. | Markedly inhibited production. |

| IL-1β | Higher potency in inhibiting LPS-induced release from PBMCs compared to prednisolone. | Reduced mRNA expression. |

| IL-12 | Significant reduction in colonic protein and mRNA. | Not specified for this compound. |

Detailed Experimental Protocols

Measurement of Nitric Oxide Release (Griess Assay)

This protocol is adapted for measuring nitrite, a stable breakdown product of NO, in biological fluids.

Materials:

-

Griess Reagent (equal volumes of 1% (w/v) sulfanilamide in 5% H₃PO₄ and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrate reductase

-

NADPH

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

Sodium nitrite standard solutions

-

96-well microplate

-

Microplate reader (540 nm)

Procedure:

-

Prepare samples (e.g., plasma, cell culture supernatant). If measuring in plasma, deproteinize samples.

-

To a 96-well plate, add 50 µL of sample.

-

Add 10 µL of a mixture containing NADPH (10 µM), glucose-6-phosphate (5 mM), and glucose-6-phosphate dehydrogenase (0.16 U).

-

Add 10 µL of nitrate reductase (0.08 U) to convert nitrate to nitrite.

-

Incubate for 45 minutes at room temperature.

-

Add 100 µL of Griess Reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

NF-κB Activation (Luciferase Reporter Assay)

This protocol describes a common method to quantify NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter vector.

-

Cell culture medium and reagents.

-

This compound, prednisolone, and vehicle control.

-

TNF-α or other NF-κB stimulus.

-

Passive Lysis Buffer.

-

Luciferase Assay Reagent (containing luciferin).

-

96-well white opaque microplate.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter cells in a 96-well white opaque plate.

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound, prednisolone, or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6 hours).

-

Wash the cells with PBS and lyse them with 20 µL of Passive Lysis Buffer per well with gentle shaking for 15 minutes at room temperature.

-

Add 100 µL of Luciferase Assay Reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

COX-1 and COX-2 Inhibition Assay (Whole Blood Assay)

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.

Materials:

-

Fresh human whole blood.

-

This compound, prednisolone, and known COX inhibitors (positive controls).

-

Lipopolysaccharide (LPS) to induce COX-2.

-

Arachidonic acid.

-

Prostaglandin E₂ (PGE₂) EIA kit.

Procedure for COX-2:

-

Incubate whole blood with various concentrations of this compound, prednisolone, or controls for 1 hour at 37°C.

-

Add LPS (10 µg/mL) to induce COX-2 expression and incubate for 24 hours at 37°C.

-

Add arachidonic acid to initiate prostaglandin synthesis and incubate for 30 minutes.

-

Stop the reaction and centrifuge to obtain plasma.

-

Measure PGE₂ concentration in the plasma using a commercial EIA kit.

Procedure for COX-1:

-

Incubate whole blood with various concentrations of this compound, prednisolone, or controls for 1 hour at 37°C.

-

Induce platelet aggregation to stimulate COX-1 activity (e.g., with collagen).

-

Incubate for 30 minutes.

-

Stop the reaction and centrifuge to obtain plasma.

-

Measure thromboxane B₂ (a stable metabolite of the COX-1 product thromboxane A₂) concentration using a commercial EIA kit.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Inflammatory cells of interest (e.g., lymphocytes).

-

This compound, prednisolone, and vehicle control.

-

Annexin V-FITC (or other fluorochrome).

-

Propidium Iodide (PI) solution.

-

1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

-

Flow cytometer.

Procedure:

-

Culture cells and treat with this compound, prednisolone, or vehicle for the desired time to induce apoptosis.

-

Harvest the cells, including any floating cells, and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound exhibits a superior anti-inflammatory profile compared to its parent compound, prednisolone. This enhanced efficacy is attributed to the synergistic action of the glucocorticoid's genomic and non-genomic effects and the pleiotropic anti-inflammatory actions of nitric oxide, most notably the potent inhibition of the NF-κB signaling pathway. The quantitative data clearly demonstrate its increased potency in suppressing key inflammatory mediators and cells. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals investigating the intricate mechanisms of this compound and other novel anti-inflammatory agents. Further research into the differential effects of this compound on various immune cell populations and its long-term safety profile will be crucial in fully elucidating its therapeutic potential.

References

- 1. Determination of caspase-3 activation fails to predict chemosensitivity in primary acute myeloid leukemia blasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 21-NO-prednisolone is a novel nitric oxide-releasing derivative of prednisolone with enhanced anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

NO-Prednisolone: A Technical Guide to a Novel Nitro-Steroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

NO-prednisolone, a nitric oxide (NO)-donating derivative of the glucocorticoid prednisolone, represents a promising advancement in anti-inflammatory therapeutics. By combining the established mechanisms of a corticosteroid with the multifaceted signaling of nitric oxide, this compound exhibits enhanced anti-inflammatory properties compared to its parent compound. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation. The synergistic action of the glucocorticoid and nitric oxide moieties offers a potential for increased efficacy and a modified safety profile, making it a subject of significant interest in the development of next-generation anti-inflammatory agents.

Introduction

Glucocorticoids, such as prednisolone, are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of a variety of conditions, including autoimmune diseases, allergies, and asthma.[1] Their therapeutic effects are primarily mediated through the binding to the glucocorticoid receptor (GR), which in turn modulates the expression of a wide array of genes involved in the inflammatory response.[2] However, their long-term use is often associated with a range of side effects.

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and host defense. In the context of inflammation, NO can have both pro- and anti-inflammatory effects depending on its concentration and the cellular environment. The development of NO-donating drugs is an area of active research, with the aim of harnessing the therapeutic potential of localized and controlled NO release.

This compound (also known as NCX-1015) is a novel compound synthesized by chemically linking a nitric oxide-donating moiety to the prednisolone backbone.[3] This design allows for the targeted delivery of both the glucocorticoid and nitric oxide to sites of inflammation, potentially leading to a synergistic or additive anti-inflammatory effect.

Chemical Structure and Synthesis

This compound is chemically named prednisolone 21-[(4′-nitrooxymethyl)benzoate].[3] Its synthesis originates from prednisolone, with the final product being a white powder with a molecular weight of 539.59 g/mol and a melting point of 231–235°C.[3] The structure of this compound is confirmed using nuclear magnetic resonance (¹H and ¹³C) and infrared analyses.

The synthesis of prednisolone itself can be achieved through various methods, including the microbiological dehydrogenation of the C1–C2 bond in hydrocortisone. Another chemical synthesis route involves the dibromination of 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione at the C2 and C4 positions, followed by dehydrobromination to introduce the double bond, and subsequent hydrolysis to yield prednisolone.

Mechanism of Action

The mechanism of action of this compound is a composite of the activities of its two constituent parts: the prednisolone steroid backbone and the nitric oxide-releasing moiety.

Glucocorticoid-Mediated Action

Like its parent compound, the prednisolone component of this compound exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus, where it influences gene expression through two primary mechanisms:

-

Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

-

Transrepression: The activated GR complex can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), by preventing their translocation to the nucleus or by recruiting histone deacetylases to the inflammatory gene promoter regions. This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

Nitric Oxide-Mediated Action

The NO-donating moiety of this compound releases nitric oxide in biological environments, a process that can be facilitated by esterases. The released NO contributes to the overall anti-inflammatory effect through several pathways:

-

Inhibition of NF-κB: Nitric oxide can directly or indirectly inhibit the NF-κB signaling pathway. S-nitrosylation, the covalent attachment of an NO group to a cysteine thiol, can modify key proteins within the NF-κB pathway, leading to its downregulation.

-

Inhibition of Pro-inflammatory Enzymes: NO has been shown to inhibit the activity of enzymes involved in the inflammatory cascade, such as interleukin-1β converting enzyme (ICE).

-

Vasodilation: By activating soluble guanylate cyclase and increasing cyclic guanosine monophosphate (cGMP) levels, NO can induce vasodilation, which may help to reduce inflammation-associated edema.

Synergistic Effects

The combination of the glucocorticoid and NO-releasing actions in a single molecule results in an enhanced anti-inflammatory profile compared to prednisolone alone. This is demonstrated by the additive anti-migratory action observed when NO donors are co-administered with prednisolone, mimicking the effect of this compound. The dual pathways of NF-κB inhibition, one through GR-mediated transrepression and the other through NO-mediated mechanisms, likely play a central role in this enhanced efficacy.

Signaling Pathways and Experimental Workflows

Caption: Dual inhibitory mechanism of this compound on inflammatory gene expression.

Caption: Experimental workflow for the zymosan-induced peritonitis model.

Preclinical Efficacy Data

Preclinical studies have demonstrated the superior anti-inflammatory efficacy of this compound compared to prednisolone in various models of inflammation.

Acute Inflammation Model: Zymosan-Induced Peritonitis

In a murine model of zymosan-induced peritonitis, this compound was significantly more potent than prednisolone in inhibiting key inflammatory markers at 4 hours post-induction.

| Parameter | ED₅₀ for this compound (μmol/kg) | ED₅₀ for Prednisolone (μmol/kg) |

| Neutrophil Extravasation | 5.5 | 25.8 |

| Nitrite Accumulation | 1.38 | 22.2 |

| Chemokine KC Release | 5.5 | 27.7 |

| Data sourced from Perretti et al. (2002). |

Chronic Inflammation Model: Croton Oil-Induced Granulomatous Air Pouch

In a chronic model of granulomatous tissue inflammation in mice, therapeutic administration of this compound (13.9 μmol/kg) from day 1 after the induction of inflammation was more effective than prednisolone at the same dose in reducing the dry weight of the granuloma.

Experimental Protocols

Zymosan-Induced Peritonitis in Mice

-

Animals: Male Swiss Albino mice (26–30 g) are used.

-

Procedure:

-

Mice are treated intraperitoneally (i.p.) with this compound, prednisolone, or vehicle (peanut oil).

-

30 minutes after treatment, inflammation is induced by i.p. injection of zymosan (1 mg in 0.5 ml sterile saline).

-

4 hours after zymosan injection, animals are euthanized, and the peritoneal cavity is washed with 3 ml of phosphate-buffered saline (PBS) containing heparin and indomethacin.

-

The total number of migrated neutrophils in the peritoneal lavage fluid is determined by microscopy.

-

A cell-free supernatant is collected for the measurement of nitrites and chemokines.

-

Measurement of Nitrite Levels (Griess Method)

-

Principle: This colorimetric assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

To 50 μl of cell-free lavage fluid or plasma samples in a 96-well plate, 10 μl of a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is added.

-

Nitrate is converted to nitrite by the addition of 10 μl of nitrate reductase and incubated for 45 minutes.

-

200 μl of Griess reagent (equal volumes of 1% w/v sulphanilamide in 5% H₃PO₄ and 0.1% w/v (1-napthyl)ethylenediamine) is added and incubated for a further 10 minutes.

-

The absorbance is measured at 540 nm, and nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

-

In Vitro NO Release Assay

-

Using Esterases:

-

A commercially available mixture of esterases (10 U/ml final concentration) is added to sterile PBS containing this compound or prednisolone (5–500 μM).

-

The mixture is incubated at 37°C for 30 minutes.

-

Samples are snap-frozen in liquid nitrogen and subsequently assayed for nitrite content using the Griess method.

-

-

Using Human Platelet-Rich Plasma (PRP):

-

Blood from healthy volunteers is centrifuged to obtain PRP.

-

Aliquots of PRP are incubated with this compound (100 μM) or control compounds at 37°C.

-

At various time points, aliquots are taken, platelets are removed by centrifugation, and the supernatants are tested for nitrite levels.

-

Conclusion

This compound is a promising anti-inflammatory agent that leverages the synergistic actions of a glucocorticoid and nitric oxide. Its enhanced potency in preclinical models of both acute and chronic inflammation suggests that it may offer therapeutic advantages over traditional corticosteroids. The dual mechanism of action, particularly the multifaceted inhibition of the NF-κB pathway, provides a strong rationale for its continued investigation. Further studies, including comprehensive safety profiling and clinical trials, are warranted to fully elucidate the therapeutic potential of this first-in-class nitro-steroid. The detailed methodologies and efficacy data presented in this guide serve as a valuable resource for researchers and drug development professionals working in the field of inflammation and pharmacology.

References

- 1. 21-NO-prednisolone is a novel nitric oxide-releasing derivative of prednisolone with enhanced anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide reverses prednisolone-induced inactivation of muscle satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 21-NO-prednisolone is a novel nitric oxide-releasing derivative of prednisolone with enhanced anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Nitric Oxide-Releasing Glucocorticoids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocorticoids (GCs) are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases.[1][2] Their potent anti-inflammatory and immunosuppressive actions are well-documented.[1][2] However, their long-term clinical application is frequently hampered by a significant burden of side effects, including osteoporosis, metabolic disturbances, and hypertension.[1] This has spurred the development of novel glucocorticoid derivatives with an improved therapeutic index. One of the most promising strategies in this endeavor has been the creation of nitric oxide (NO)-releasing glucocorticoids.

The rationale behind this approach is to couple the potent anti-inflammatory properties of glucocorticoids with the multifaceted beneficial effects of nitric oxide. NO is an endogenous signaling molecule with its own anti-inflammatory, vasodilatory, and cytoprotective properties. By designing hybrid molecules that deliver both a glucocorticoid and nitric oxide to the site of inflammation, researchers aim to achieve a synergistic therapeutic effect, potentially allowing for lower, more effective doses and a reduction in the characteristic side effects of conventional glucocorticoid therapy.

This technical guide provides an in-depth overview of the discovery and development of NO-releasing glucocorticoids, with a focus on preclinical data, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Data Presentation

The development of NO-releasing glucocorticoids has yielded several promising compounds. The following tables summarize key quantitative data from preclinical studies, allowing for a comparative assessment of their anti-inflammatory potency.

| Compound | Parent Glucocorticoid | Animal Model | Parameter Measured | ED50 (μmol/kg) | Reference |

| NCX-1015 | Prednisolone | Zymosan-induced peritonitis (mouse) | Neutrophil extravasation | 5.5 | |

| Prednisolone | - | Zymosan-induced peritonitis (mouse) | Neutrophil extravasation | 25.8 | |

| NCX-1015 | Prednisolone | Zymosan-induced peritonitis (mouse) | Nitrite accumulation | 1.38 | |

| Prednisolone | - | Zymosan-induced peritonitis (mouse) | Nitrite accumulation | 22.2 | |

| NCX-1015 | Prednisolone | Zymosan-induced peritonitis (mouse) | Chemokine KC release | 5.5 | |

| Prednisolone | - | Zymosan-induced peritonitis (mouse) | Chemokine KC release | 27.7 |

| Compound | Parent Glucocorticoid | In Vitro Assay | Parameter Measured | IC50 | Reference |

| NCX-1015 | Prednisolone | LPS-induced IL-1β release from human PBMCs | IL-1β inhibition | More potent than prednisolone (specific IC50 not provided) | |

| Prednisolone | - | LPS-induced IL-1β release from human PBMCs | IL-1β inhibition | - | |

| Dexamethasone | - | LPS-induced NO production in RAW 264.7 cells | NO inhibition | 34.60 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NO-releasing glucocorticoids.

Synthesis of NCX-1015 (Prednisolone 21-[(4'-nitrooxymethyl)benzoate])

This protocol describes a two-step synthesis of NCX-1015.

Step 1: Synthesis of Prednisolone 21-(4'-chloromethylbenzoate)

-

Dissolve prednisolone (33.3 mmol) in tetrahydrofuran.

-

Add 4-(chloromethyl)benzoyl chloride (49.9 mmol) and triethylamine to the solution.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Evaporate the solvent under vacuum.

-

Treat the residue with ethyl acetate and water.

-

Remove the insoluble material by filtration.

-

Dry the organic phase with sodium sulfate and concentrate under reduced pressure to obtain the intermediate, prednisolone 21-(4'-chloromethylbenzoate).

Step 2: Synthesis of NCX-1015

-

Treat the intermediate from Step 1 (31.19 mmol) with silver nitrite (43.66 mmol) in a mixture of acetonitrile (100 ml) and tetrahydrofuran (200 ml).

-

Stir the reaction mixture in the dark for 24 hours at room temperature.

-

Filter off the precipitate.

-

Evaporate the solvent under vacuum.

-

Purify the residue by silica gel chromatography.

-

Crystallize the product from tetrahydrofuran to obtain NCX-1015 as a white powder.

-

Confirm the structure by nuclear magnetic resonance (¹H and ¹³C) and infrared analyses.

Measurement of Nitric Oxide Release (Griess Assay)

This protocol is adapted for measuring nitrite, a stable breakdown product of NO, in cell culture supernatants.

Materials:

-

Cell culture supernatant

-

Griess Reagent:

-

Part A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Part B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water

-

-

Sodium nitrite (NaNO₂) standard solution (0-100 µM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Collection: Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Standard Curve: Prepare a serial dilution of the sodium nitrite standard solution in the same culture medium as the samples.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent Part A to each sample and standard well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Zymosan-Induced Peritonitis in Mice

This in vivo model is used to assess the acute anti-inflammatory activity of test compounds.

Materials:

-

Male BALB/c mice (or other suitable strain)

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile saline

-

Test compound (e.g., NCX-1015) and vehicle control

-

Peritoneal lavage buffer (e.g., PBS with EDTA and heparin)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Cytology stain (e.g., Diff-Quik)

Procedure:

-

Induction of Peritonitis: Administer zymosan (e.g., 1 mg in sterile saline) via intraperitoneal (i.p.) injection to each mouse.

-

Drug Administration: Administer the test compound or vehicle control (e.g., orally or i.p.) at a specified time before or after the zymosan injection (e.g., 30 minutes prior).

-

Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice.

-

Expose the peritoneal cavity and wash with a fixed volume of ice-cold lavage buffer (e.g., 1-3 ml).

-

Collect the peritoneal lavage fluid.

-

Cell Counting:

-

Centrifuge the lavage fluid to pellet the cells.

-

Resuspend the cell pellet in a known volume of buffer.

-

Determine the total number of leukocytes using a hemocytometer or automated cell counter.

-

-

Differential Cell Count:

-

Prepare cytospin slides of the cell suspension.

-

Stain the slides with a suitable cytology stain.

-

Perform a differential cell count under a light microscope to quantify neutrophils, macrophages, and other cell types.

-

-

Analysis of Inflammatory Mediators: The supernatant from the peritoneal lavage fluid can be used to measure the levels of cytokines, chemokines (e.g., KC), and nitrite by ELISA or other appropriate assays.

Signaling Pathways and Mechanisms of Action

The enhanced anti-inflammatory effect of NO-releasing glucocorticoids is believed to stem from the synergistic interaction between the glucocorticoid and NO signaling pathways.

Classical Glucocorticoid Signaling Pathway

Glucocorticoids exert their effects primarily by binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus, where it can modulate gene expression through two main mechanisms: transactivation and transrepression.

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), thereby suppressing the expression of a wide range of inflammatory genes, including cytokines, chemokines, and adhesion molecules.

References

The Enhanced Anti-Inflammatory Profile of Nitric Oxide-Donating Steroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anti-inflammatory properties of nitric oxide-donating steroids (NO-steroids), a promising class of compounds designed to augment the therapeutic effects of traditional glucocorticoids while potentially mitigating their side effects. By chemically linking a nitric oxide (NO)-releasing moiety to a steroid backbone, these hybrid molecules exhibit a multi-faceted mechanism of action. This document collates quantitative data from preclinical studies, details key experimental methodologies for their evaluation, and illustrates the core signaling pathways involved. The primary focus is on NCX-1015, a well-characterized NO-donating derivative of prednisolone, which has consistently demonstrated superior anti-inflammatory potency compared to its parent compound in various in vivo and in vitro models. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of anti-inflammatory drug discovery and development.

Introduction

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of a range of inflammatory and autoimmune diseases.[1] Their mechanism of action primarily involves the regulation of gene expression through the glucocorticoid receptor (GR), leading to the suppression of pro-inflammatory mediators and the induction of anti-inflammatory proteins.[1] However, their long-term use is often limited by a significant side effect profile.[2]

Nitric oxide (NO) is a pleiotropic signaling molecule with a complex role in inflammation. While high concentrations of NO produced by inducible nitric oxide synthase (iNOS) can be pro-inflammatory, lower concentrations generated by endothelial NOS (eNOS) often exert anti-inflammatory effects, including the inhibition of leukocyte adhesion and platelet aggregation.[3][4] The conjugation of an NO-donating moiety to a conventional steroid, creating a nitric oxide-donating steroid, is a strategic approach to enhance the anti-inflammatory efficacy and potentially improve the safety profile of the parent drug.

This guide focuses on the core anti-inflammatory properties of these hybrid compounds, with a particular emphasis on NCX-1015, an NO-releasing derivative of prednisolone.

Quantitative Data: Enhanced Anti-Inflammatory Potency

The addition of a nitric oxide-releasing moiety to prednisolone in the form of NCX-1015 results in a significant enhancement of its anti-inflammatory activity across various preclinical models. The following tables summarize the key quantitative findings from comparative studies between NCX-1015 and its parent compound, prednisolone.

Table 1: In Vivo Efficacy of NCX-1015 vs. Prednisolone in a Zymosan-Induced Peritonitis Model in Mice

| Parameter | NCX-1015 (ED₅₀, µmol/kg) | Prednisolone (ED₅₀, µmol/kg) | Fold Increase in Potency |

| Neutrophil Extravasation | 5.5 | 25.8 | ~4.7 |

| Nitrite Accumulation | 1.38 | 22.2 | ~16.1 |

| Chemokine KC Release | 5.5 | 27.7 | ~5.0 |

Table 2: In Vivo Efficacy of NCX-1015 vs. Prednisolone in a Rat Collagen-Induced Arthritis Model

| Parameter | NCX-1015 Treatment (4 µmol/kg, i.p.) | Prednisolone Treatment (4 µmol/kg, i.p.) |

| Paw Volume | Almost ablated inflammatory response, similar to naïve rats. | Significant reduction, but inferior to NCX-1015. |

| Clinical Score | Almost ablated inflammatory response, similar to naïve rats. | Significant reduction, but inferior to NCX-1015. |

| Ankle Size | Almost ablated inflammatory response, similar to naïve rats. | Significant reduction, but inferior to NCX-1015. |

| Bone and Cartilage Erosion (Pyridinoline levels) | Increase prevented. | No prevention of increase. |

Table 3: In Vitro and In Vivo Efficacy of NCX-1015 vs. Prednisolone in a TNBS-Induced Colitis Model in Mice

| Parameter | NCX-1015 | Prednisolone | Fold Increase in Potency |

| Inhibition of IFN-γ Secretion by Lamina Propria Mononuclear Cells | 10- to 20-fold more potent than prednisolone. | - | 10-20 |

| Protection Against Colitis Development (5 mg/kg/day) | Strong inhibition of colonic inflammation. | Only effective at very high doses (10 mg/kg/day). | >2 |

Core Signaling Pathways

The enhanced anti-inflammatory effects of NO-donating steroids are attributed to the synergistic action of the glucocorticoid and the released nitric oxide on key inflammatory signaling pathways.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus where it modulates gene expression through several mechanisms, including transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors.

Caption: Glucocorticoid Receptor Signaling Pathway.

Modulation of the NF-κB Pathway by NO-Donating Steroids

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it drives the expression of numerous pro-inflammatory genes. NO-donating steroids appear to be more potent inhibitors of NF-κB activation than their parent steroids. This is likely due to the dual action of the glucocorticoid moiety (inducing IκBα synthesis) and the NO moiety, which may directly inhibit NF-κB activity through mechanisms such as S-nitrosylation of the p65 subunit.

Caption: Enhanced NF-κB Inhibition by NO-Donating Steroids.

Experimental Protocols

This section outlines the methodologies for key in vivo and in vitro experiments used to characterize the anti-inflammatory properties of nitric oxide-donating steroids.

In Vivo Models of Inflammation

This model is used to assess the acute anti-inflammatory effects of compounds on leukocyte migration and mediator production.

-

Animals: Male Swiss albino mice (6-8 weeks old).

-

Induction of Peritonitis: An intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline) is administered to induce peritonitis.

-

Drug Administration: Test compounds (e.g., NCX-1015, prednisolone) or vehicle are typically administered i.p. or orally prior to zymosan challenge.

-

Sample Collection: At a specified time point (e.g., 4 hours) after zymosan injection, animals are euthanized, and the peritoneal cavity is lavaged with sterile saline.

-

Analysis:

-

Leukocyte Count: Total and differential leukocyte counts in the peritoneal lavage fluid are determined using a hemocytometer and cytospin preparations stained with Diff-Quick.

-

Mediator Analysis: Levels of cytokines (e.g., IL-1β), chemokines (e.g., KC), and nitrite in the lavage fluid are quantified by ELISA and Griess assay, respectively.

-

The CIA model is a widely used experimental model of rheumatoid arthritis, characterized by chronic joint inflammation, pannus formation, and cartilage and bone destruction.

-

Animals: Male Wistar or Lewis rats.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant, injected subcutaneously at the base of the tail.

-

Booster Immunization (Day 7): A booster injection of the same emulsion is administered.

-

-

Drug Administration: Therapeutic administration of test compounds (e.g., NCX-1015, prednisolone) or vehicle is typically initiated after the onset of clinical signs of arthritis (e.g., day 11-13) and continued for a specified duration.

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis is assessed by scoring each paw based on erythema and swelling.

-

Paw Volume and Ankle Size: Paw volume is measured using a plethysmometer, and ankle diameter is measured with calipers.

-

Histopathology: At the end of the study, ankle joints are collected for histological analysis to assess inflammation, pannus formation, and cartilage and bone erosion.

-

Biomarkers: Plasma or urine levels of markers of bone and cartilage turnover (e.g., pyridinoline) can be measured.

-

This model mimics some aspects of human inflammatory bowel disease, particularly Crohn's disease, and is characterized by a Th1-mediated inflammatory response.

-

Animals: Male BALB/c or Swiss albino mice.

-

Induction of Colitis: Colitis is induced by intrarectal administration of TNBS dissolved in ethanol.

-

Drug Administration: Test compounds (e.g., NCX-1015, prednisolone) or vehicle can be administered prophylactically (before or at the time of TNBS administration) or therapeutically (after the establishment of colitis).

-

Assessment of Colitis:

-

Clinical Parameters: Body weight, stool consistency, and survival are monitored daily.

-

Macroscopic and Histologic Scoring: At the end of the experiment, the colon is removed, and the extent of macroscopic damage is scored. Colonic tissue sections are stained with hematoxylin and eosin for histological evaluation of inflammation and tissue damage.

-

Myeloperoxidase (MPO) Activity: MPO activity in the colon is measured as an index of neutrophil infiltration.

-

Cytokine Analysis: The expression of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the colonic tissue or isolated lamina propria mononuclear cells is determined by ELISA or RT-PCR.

-

In Vitro Assays

This assay is used to determine the ability of a compound to inhibit the translocation of NF-κB from the cytoplasm to the nucleus.

-

Cell Line: A suitable cell line that expresses NF-κB, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

-

Stimulation: Cells are pre-incubated with the test compound or vehicle, followed by stimulation with a known NF-κB activator (e.g., lipopolysaccharide [LPS] or TNF-α).

-

Nuclear Extraction: Nuclear and cytoplasmic fractions are prepared from the cell lysates.

-

Detection of NF-κB: The amount of the p65 subunit of NF-κB in the nuclear fraction is quantified by:

-

Western Blotting: Using an antibody specific for the p65 subunit.

-

ELISA-based Transcription Factor Assay: Using a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Immunofluorescence Microscopy: Visualizing the localization of p65 within the cells using a fluorescently labeled antibody.

-

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid by the COX enzyme.

-

Procedure:

-

The test compound is pre-incubated with the COX enzyme.

-

Arachidonic acid is added to initiate the reaction.

-

The reaction is stopped, and the amount of PGE₂ produced is quantified using a competitive enzyme immunoassay (EIA) kit.

-

-

Data Analysis: The IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated.

Conclusion

Nitric oxide-donating steroids, exemplified by NCX-1015, represent a promising advancement in anti-inflammatory therapy. The covalent linkage of a nitric oxide donor to a glucocorticoid backbone results in a compound with significantly enhanced anti-inflammatory potency compared to the parent steroid. This superiority is evident in a range of preclinical models of acute and chronic inflammation. The underlying mechanism involves a synergistic inhibition of key inflammatory pathways, most notably the NF-κB signaling cascade. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation and development of this novel class of anti-inflammatory agents. Further research is warranted to fully elucidate their therapeutic potential and long-term safety profile in clinical settings.

References

- 1. NFκB and glucocorticoid receptor activity in steroid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathway of ginsenoside-Rg1 leading to nitric oxide production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]

The Enhanced Anti-Inflammatory Profile of NO-Prednisolone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory effects of NO-prednisolone (NCX-1015), a nitric oxide (NO)-donating derivative of the glucocorticoid prednisolone. By combining the classical mechanisms of a corticosteroid with the diverse signaling roles of nitric oxide, this compound exhibits a superior efficacy in modulating key inflammatory pathways. This document outlines the quantitative data supporting its enhanced activity, details the experimental protocols used to evaluate its effects, and illustrates the underlying signaling mechanisms.

Core Anti-Inflammatory Mechanisms

Prednisolone, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates gene expression through two main pathways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and the production of prostaglandins and leukotrienes.

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB), by either directly interacting with them or by inducing the synthesis of inhibitor of κBα (IκBα), which sequesters NF-κB in the cytoplasm.

This compound retains these core glucocorticoid functions while introducing additional anti-inflammatory activities mediated by the release of nitric oxide. The NO moiety contributes to the enhanced therapeutic profile by:

-

Directly modulating NF-κB activity: Nitric oxide can inhibit the NF-κB pathway through S-nitrosylation of the p65/RelA subunit, which can prevent its binding to DNA. This provides an additional layer of NF-κB inhibition beyond the classic glucocorticoid-mediated mechanisms.

-

Interfering with other inflammatory pathways: Nitric oxide is known to influence a variety of cellular processes, including the activity of MAP kinases and the production of reactive oxygen species, further contributing to the resolution of inflammation.

Quantitative Analysis of Anti-Inflammatory Effects

The superior anti-inflammatory potency of this compound compared to its parent compound has been demonstrated in various preclinical models of acute and chronic inflammation. The following tables summarize the key quantitative data from these studies.

Table 1: Comparative Efficacy in a Zymosan-Induced Peritonitis Model in Mice

| Parameter | ED50 (μmol/kg) | Fold Increase in Potency (Prednisolone/NO-prednisolone) |

| Neutrophil Extravasation | ||

| Prednisolone | 25.8 | 4.7 |

| This compound | 5.5 | |

| Nitrite Accumulation | ||

| Prednisolone | 22.2 | 16.1 |

| This compound | 1.38 | |

| Chemokine KC Release | ||

| Prednisolone | 27.7 | 5.0 |

| This compound | 5.5 |

Table 2: Effects on Cytokine Production

| Cytokine | Cell Type | Effect of this compound vs. Prednisolone | Reference |

| Interleukin-1β (IL-1β) | Human Peripheral Blood Mononuclear Cells (PBMCs) | More potent inhibition of LPS-induced release | |

| Interferon-γ (IFN-γ) | Lamina Propria Mononuclear Cells | 10- to 20-fold more potent inhibition | |

| Interleukin-10 (IL-10) | Lamina Propria Mononuclear Cells | Potent stimulation of production |

Signaling Pathway Modulation

The enhanced efficacy of this compound can be attributed to its multifaceted impact on key inflammatory signaling cascades.

NF-κB Signaling Pathway

Both prednisolone and this compound inhibit the NF-κB pathway, a central regulator of inflammation. However, this compound employs an additional mechanism of inhibition through its NO-donating properties.

Caption: NF-κB pathway inhibition by prednisolone and this compound.

MAP Kinase Signaling Pathway

Glucocorticoids are known to interfere with the MAP kinase signaling pathways (p38, JNK, and ERK), which play crucial roles in inflammation. This is often mediated by the induction of MAP Kinase Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAP kinases. The nitric oxide component of this compound may further modulate these pathways, contributing to its enhanced anti-inflammatory effects.

Caption: MAP Kinase pathway modulation by prednisolone and this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory effects.

Zymosan-Induced Peritonitis in Mice

This model is used to assess the acute inflammatory response, particularly neutrophil infiltration into the peritoneal cavity.

Workflow:

Caption: Experimental workflow for the zymosan-induced peritonitis model.

Detailed Methodology:

-

Animals: Male BALB/c mice (or a similar strain) are used.

-

Induction of Peritonitis: Zymosan A from Saccharomyces cerevisiae is suspended in sterile saline. A typical dose is 1 mg per mouse, administered via intraperitoneal (i.p.) injection.

-

Drug Administration: this compound, prednisolone, or vehicle is administered, typically intraperitoneally or orally, 30 minutes prior to the zymosan challenge.

-

Sample Collection: At a specified time point (e.g., 4 hours) after zymosan injection, mice are euthanized. The peritoneal cavity is lavaged with a known volume of phosphate-buffered saline (PBS) containing a small amount of EDTA.

-

Neutrophil Extravasation Measurement: The total number of cells in the lavage fluid is determined using a hemocytometer. Differential cell counts to specifically quantify neutrophils are performed on cytospin preparations stained with a differential stain (e.g., Diff-Quik).

-

Nitrite Accumulation Assay: The concentration of nitrite, a stable breakdown product of NO, in the cell-free supernatant of the peritoneal lavage fluid is measured using the Griess reagent assay. This involves mixing the sample with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

-

Chemokine KC ELISA: The level of the chemokine KC (the murine equivalent of human IL-8) in the cell-free lavage fluid is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Chronic Granulomatous Air Pouch Model in Mice

This model is used to evaluate the effects of compounds on a more chronic inflammatory response, including granuloma formation and angiogenesis.

Detailed Methodology:

-

Pouch Formation: Mice are injected subcutaneously on the back with sterile air to create an air pouch. This is typically repeated a few days later to maintain the pouch.

-

Induction of Granuloma: Inflammation and granuloma formation are induced by injecting an irritant, such as croton oil, into the air pouch.

-

Drug Administration: this compound or prednisolone is administered daily (e.g., orally or subcutaneously) starting from the day of irritant injection.

-

Evaluation: At various time points (e.g., days 3, 7, and 14), mice are euthanized, and the air pouches are dissected. The granulomatous tissue is carefully removed and its wet and dry weights are determined. Angiogenesis can be assessed by measuring the hemoglobin content of the tissue.

Measurement of Cytokine Secretion from Lamina Propria Mononuclear Cells (LPMCs)

This in vitro assay assesses the direct effects of the compounds on cytokine production by immune cells from the gut.

Detailed Methodology:

-

Isolation of LPMCs: Lamina propria mononuclear cells are isolated from the colonic tissue of mice. This involves removing the epithelial layer with EDTA washes, followed by enzymatic digestion (e.g., with collagenase) of the remaining tissue and purification of the mononuclear cells using a density gradient (e.g., Percoll).

-

Cell Culture and Stimulation: Isolated LPMCs are cultured in a suitable medium and stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and cytokine production.

-

Drug Treatment: this compound or prednisolone is added to the cell cultures at various concentrations.

-

Cytokine Measurement: After a specific incubation period (e.g., 48 hours), the cell culture supernatants are collected, and the concentrations of cytokines such as IFN-γ and IL-10 are measured by ELISA.

Western Blot for NF-κB p65/RelA Nuclear Translocation

This technique is used to quantify the movement of the active p65 subunit of NF-κB from the cytoplasm to the nucleus.

Detailed Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., lamina propria mononuclear cells) is cultured and treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound or prednisolone.

-

Nuclear and Cytoplasmic Fractionation: At the end of the treatment period, cells are harvested, and nuclear and cytoplasmic protein extracts are prepared using a commercial fractionation kit.

-

Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for the p65 subunit of NF-κB. A secondary antibody conjugated to horseradish peroxidase is used for detection, and the protein bands are visualized using a chemiluminescent substrate. The relative amounts of p65 in the nuclear and cytoplasmic fractions are quantified by densitometry.

Conclusion

This compound represents a significant advancement in anti-inflammatory therapy, demonstrating superior potency to prednisolone in a range of preclinical models. Its dual mechanism of action, combining the established glucocorticoid receptor-mediated effects with the pleiotropic anti-inflammatory properties of nitric oxide, allows for a more comprehensive suppression of inflammatory pathways. The enhanced inhibition of NF-κB and modulation of MAP kinase signaling, coupled with a greater ability to suppress pro-inflammatory cytokine production and neutrophil infiltration, underscores its potential as a next-generation anti-inflammatory agent. The detailed methodologies provided herein offer a framework for the continued investigation and development of this promising class of nitro-steroids.

Cellular Targets of NO-Prednisolone in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the cellular and molecular targets of NO-prednisolone (NCX-1015), a nitric oxide (NO)-donating derivative of the glucocorticoid prednisolone. By covalently linking an NO-releasing moiety to the prednisolone backbone, this compound exhibits a distinct and often enhanced pharmacological profile compared to its parent drug. This document synthesizes current research to elucidate its mechanisms of action within immune cells, focusing on its superior anti-inflammatory and immunomodulatory properties. Key areas of discussion include the dual signaling pathways involving the glucocorticoid receptor (GR) and nitric oxide, the modulation of the NF-κB signaling cascade, the differential regulation of cytokine and chemokine profiles, and the induction of apoptosis. Quantitative data are presented in structured tables for comparative analysis, detailed experimental protocols from cited literature are provided, and key molecular pathways and workflows are visualized using diagrams to offer a comprehensive resource for researchers in immunology and drug development.

Introduction: The Rationale for this compound

Glucocorticoids (GCs) like prednisolone are potent anti-inflammatory and immunosuppressive agents, forming the cornerstone of therapy for a multitude of autoimmune and inflammatory diseases.[1] Their primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. This regulation occurs through two main pathways: transactivation, where the GR dimer upregulates the expression of anti-inflammatory proteins, and transrepression, where the GR monomer interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][3]

Despite their efficacy, the long-term use of GCs is hampered by a wide range of adverse effects.[1][4] this compound was developed to enhance the therapeutic index of prednisolone. The addition of a nitric oxide-releasing moiety is intended to augment the anti-inflammatory effects while potentially mitigating some of the classic steroid-associated side effects. NO itself is a critical signaling molecule in the immune system with pleiotropic effects, including the ability to inhibit key inflammatory pathways. This guide explores the cellular targets that arise from the synergistic or additive actions of the GC and NO components.

Molecular Mechanism of Action

This compound is a prodrug that, upon entering the body, is metabolized by esterases to release prednisolone and an NO-donating molecule. This dual release allows for simultaneous engagement of both glucocorticoid and NO-mediated signaling pathways within target immune cells.

Glucocorticoid Receptor (GR) Pathway

The prednisolone component acts via the classical GR pathway. Upon binding, the GR-prednisolone complex translocates to the nucleus where it directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, a process known as transactivation. This leads to the increased transcription of anti-inflammatory genes, including annexin A1 (ANXA1), glucocorticoid-induced leucine zipper (GILZ), and inhibitor of NF-κB alpha (IκBα). Concurrently, the activated GR can physically interact with and inhibit pro-inflammatory transcription factors like NF-κB, preventing them from activating their target genes—a mechanism called transrepression.

Nitric Oxide (NO) Pathway

The released NO can act through several mechanisms. One major pathway involves the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP), which mediates many of NO's downstream effects. Additionally, NO can directly modify proteins through S-nitrosylation, a post-translational modification of cysteine residues. This has been proposed as a mechanism by which NO-donating drugs can inhibit the activity of key inflammatory proteins, including components of the NF-κB complex.

Key Cellular Targets and Effects

This compound demonstrates enhanced potency over prednisolone across several key inflammatory parameters. Its effects are most pronounced in its ability to modulate transcription factors, cytokine expression, and apoptotic pathways.

Inhibition of the NF-κB Pathway

NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Both the steroid and NO moieties of this compound converge to potently inhibit this pathway.

-

Steroid Action: The prednisolone-activated GR enhances the synthesis of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. It also directly interferes with the transcriptional activity of the p65 subunit of NF-κB in the nucleus.

-

NO Action: The NO component is thought to contribute to NF-κB inhibition by S-nitrosylating cysteine residues on the p50 and p65 subunits, which can block their ability to bind DNA. This provides a complementary mechanism of inhibition.

Studies have shown that NCX-1015 effectively abrogates the nuclear translocation of NF-κB in lamina propria mononuclear cells (LPMCs) from colitic mice, contributing to its superior efficacy in this model.

Modulation of Cytokine and Chemokine Production

A key differentiator of this compound is its unique profile of cytokine modulation. While standard glucocorticoids broadly suppress most cytokines, this compound selectively inhibits pro-inflammatory mediators while enhancing a key anti-inflammatory one.

-

Inhibition of Pro-inflammatory Cytokines: this compound is more potent than prednisolone at inhibiting the release of pro-inflammatory cytokines such as IL-1β, TNF-α, IFN-γ, and IL-12. It also suppresses the production of the chemokine KC (a murine analog of IL-8).

-

Upregulation of IL-10: In stark contrast to its parent compound, this compound treatment enhances the expression of the potent anti-inflammatory cytokine IL-10. This effect is thought to be mediated by the NO moiety and contributes significantly to its therapeutic benefit, particularly in models of inflammatory bowel disease where it promotes a regulatory T cell phenotype.

-

Inhibition of Other Inflammatory Enzymes: this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. Furthermore, it inhibits 5-lipoxygenase (5-LO) expression, an effect not observed with prednisolone alone.

Induction of Apoptosis in Lymphocytes

A fundamental mechanism of immunosuppression by glucocorticoids is the induction of apoptosis (programmed cell death) in lymphocytes, particularly T cells. This process is crucial for eliminating activated T cells and maintaining immune homeostasis. High-dose steroid therapy is known to cause DNA fragmentation in peripheral blood T cells, with CD4+ T cells being more susceptible. Prednisone treatment of activated T lymphocytes in vitro increases apoptosis, an effect that is more pronounced in the CD8+ subset in some studies. This apoptotic effect is mediated by the GR and involves the induction of pro-apoptotic proteins. While direct comparative studies on apoptosis induction by this compound versus prednisolone are less detailed, the enhanced overall immunosuppressive activity of this compound suggests it retains this critical function, which is central to the action of the steroid backbone.

Quantitative Data Summary

The enhanced potency of this compound compared to prednisolone has been quantified in various in vitro and in vivo models.

Table 1: Comparative Efficacy of this compound (NCX-1015) vs. Prednisolone

| Parameter | Model System | NCX-1015 Effect | Prednisolone Effect | Potency Ratio (Pred/NCX-1015) | Reference |

|---|---|---|---|---|---|

| Neutrophil Extravasation | Zymosan Peritonitis (rat) | ED₅₀ = 5.5 µmol/kg | ED₅₀ = 25.8 µmol/kg | ~4.7x | |

| Nitrite Accumulation | Zymosan Peritonitis (rat) | ED₅₀ = 1.38 µmol/kg | ED₅₀ = 22.2 µmol/kg | ~16.1x | |

| Chemokine KC Release | Zymosan Peritonitis (rat) | ED₅₀ = 5.5 µmol/kg | ED₅₀ = 27.7 µmol/kg | ~5.0x | |

| IFN-γ Secretion | LPMC from TNBS-colitis mice | 10- to 20-fold more potent | - | 10-20x | |

| Eosinophil Infiltration | Allergic Pleurisy (rat) | Maximal inhibition at lower dose | Required ~10x higher dose | ~10x | |

| CD163 Induction | Human PBMCs | More potent | Less potent | >1x |

| IL-1β Release Inhibition | Human PBMCs (LPS-induced) | More potent | Less potent | >1x | |

Table 2: NO Release from this compound (NCX-1015)

| Condition | Concentration | Time | Nitrite Release | Reference |

|---|---|---|---|---|

| Human Platelet-Rich Plasma | 3 - 300 µM | 0 - 60 min | Concentration- and time-dependent | |

| In Vitro with Esterases | 500 µM | 30 min | ~14 µM |

| Mouse Peritoneal Cavity (i.p.) | 27.7 µmol/kg | 60 min | Peak accumulation | |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to generate the data discussed in this guide.

In Vitro NO Release Assay

-

Objective: To quantify the release of nitric oxide from this compound in a biological medium.

-

Methodology (based on):

-

Preparation: Prepare solutions of this compound (NCX-1015) and prednisolone (as a negative control) in a suitable solvent (e.g., DMSO).

-

Incubation: Add the compounds (final concentrations ranging from 5–500 µM) to either a commercially available esterase mixture in phosphate-buffered saline (PBS) or to human platelet-rich plasma (PRP). Incubate at 37°C for specified time points (e.g., 0-60 minutes).

-

Sample Collection: At the end of the incubation, stop the reaction by snap-freezing samples in liquid nitrogen. For PRP samples, centrifuge to remove platelets before freezing the supernatant.

-

Quantification (Griess Assay): Measure the nitrite content in the samples, which is a stable breakdown product of NO. This is typically done using the Griess reagent, which reacts with nitrite to produce a colored azo compound. Measure the absorbance at ~540 nm using a spectrophotometer and compare it to a standard curve of sodium nitrite to determine the concentration.

-

Western Blot for NF-κB Translocation

-

Objective: To determine the effect of this compound on the nuclear translocation of NF-κB subunits (p65 and p50).

-

Methodology (general protocol based on):

-

Cell Culture and Treatment: Culture immune cells (e.g., macrophages, LPMCs) and pre-treat with this compound, prednisolone, or vehicle for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) or TNF-α to induce NF-κB activation.

-

Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit. This separates the proteins located in the cytoplasm from those in the nucleus.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for NF-κB p65 and p50. As loading controls, use an antibody against a cytoplasmic protein (e.g., β-actin or tubulin) for the cytoplasmic fractions and a nuclear protein (e.g., Lamin B1 or Histone H3) for the nuclear fractions.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software. A decrease in the p65/p50 signal in the nucleus (and a corresponding retention in the cytoplasm) in treated cells compared to stimulated controls indicates inhibition of translocation.

-

Cytokine Measurement by ELISA

-

Objective: To measure the concentration of specific cytokines (e.g., IL-1β, IL-10, TNF-α) in cell culture supernatants or biological fluids.

-

Methodology (general protocol):

-

Sample Collection: Collect cell culture supernatants or biological fluids (e.g., peritoneal lavage fluid, plasma) from experimental groups (control, prednisolone-treated, this compound-treated).

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest. Incubate and then wash the plate.

-

Blocking: Add a blocking buffer (e.g., BSA in PBS) to block non-specific binding sites. Incubate and wash.

-

Sample Incubation: Add standards (known concentrations of the cytokine) and samples to the wells. Incubate to allow the cytokine to bind to the capture antibody. Wash the plate.

-

Detection Antibody: Add a biotinylated detection antibody, also specific for the cytokine. Incubate and wash.

-

Enzyme Conjugate: Add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate and wash thoroughly.

-

Substrate Addition: Add a substrate (e.g., TMB) that reacts with the enzyme to produce a color change.

-

Reaction Stop: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.

-

Conclusion and Future Directions

This compound represents a significant advancement in anti-inflammatory therapy, demonstrating a distinct and superior pharmacological profile compared to prednisolone. Its primary cellular targets in immune cells involve a dual-pronged attack on the NF-κB signaling pathway, a unique modulation of cytokine expression characterized by the inhibition of pro-inflammatory mediators and the potentiation of IL-10, and the retention of the crucial ability to induce lymphocyte apoptosis. The nitric oxide moiety not only provides additional, complementary anti-inflammatory mechanisms but also fundamentally alters the drug's overall effect on the immune response.

For drug development professionals, the success of this molecule underscores the potential of hybrid drugs that combine established pharmacophores with signaling molecules like NO to enhance efficacy and potentially improve safety profiles. Future research should focus on further elucidating the specific S-nitrosylation targets of the NO moiety within immune cells, conducting detailed comparative studies on the apoptotic potential in different lymphocyte subsets, and exploring the long-term clinical implications of IL-10 upregulation in chronic inflammatory conditions. A deeper understanding of these cellular targets will continue to pave the way for the development of next-generation immunomodulatory agents.

References

- 1. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]

- 4. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Novel Nitro-Steroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel nitro-steroids represent a promising class of anti-inflammatory compounds designed to enhance the therapeutic effects of traditional glucocorticoids while mitigating their adverse side effects. By incorporating a nitric oxide (NO)-donating moiety onto a steroid backbone, these hybrid molecules exhibit a dual mechanism of action. This technical guide provides an in-depth overview of the pharmacological profile of these innovative compounds, with a particular focus on the well-characterized nitro-prednisolone derivative, NCX-1015.

Data Presentation: Comparative Efficacy of Nitro-Steroids

The enhanced anti-inflammatory potency of nitro-steroids is a key feature of their pharmacological profile. The following tables summarize the quantitative data from various preclinical inflammatory models, comparing the efficacy of NCX-1015 to its parent compound, prednisolone.

Table 1: In Vivo Efficacy in Zymosan-Induced Peritonitis in Mice

| Parameter | Compound | ED50 (μmol/kg) |

| Neutrophil Extravasation | NCX-1015 | 5.5 |

| Prednisolone | 25.8 | |

| Nitrite Accumulation | NCX-1015 | 1.38 |

| Prednisolone | 22.2 | |

| KC (Chemokine) Release | NCX-1015 | 5.5 |

| Prednisolone | 27.7 |

Table 2: Relative Potency in Various Inflammatory Models

| Model | Parameter | Relative Potency of NCX-1015 vs. Prednisolone | Reference |

| TNBS-Induced Colitis (Mice) | Inhibition of IFN-γ Secretion | 10- to 20-fold more potent | |

| Collagen-Induced Arthritis (Rats) | Reduction of Inflammation | More effective at equivalent doses | |

| Carrageenan-Induced Air Pouch (Rats) | Reduction of Leukocyte Infiltration & Inflammatory Mediators | 3- to 10-fold more potent |

Experimental Protocols

Synthesis of NCX-1015 (Prednisolone 21-[(4'-nitrooxymethyl)benzoate])

This synthesis is a two-step process:

-